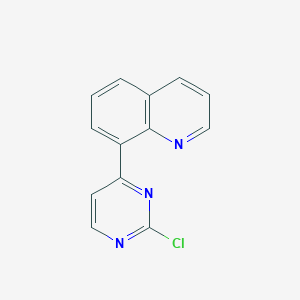
2-(1,3-Benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. The compound features a benzodioxole ring fused with an oxazaborolidine moiety, which imparts distinct chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine typically involves the reaction of 1,3-benzodioxole derivatives with boron-containing reagents under controlled conditions. One common method involves the use of boronic acids or boron trifluoride as the boron source, coupled with a suitable amine to form the oxazaborolidine ring . The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron-containing intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the oxazaborolidine ring to other boron-containing structures.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can introduce various functional groups onto the benzodioxole ring .
Wissenschaftliche Forschungsanwendungen
2-(1,3-Benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in asymmetric synthesis reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its unique reactivity.
Wirkmechanismus
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, particularly those involved in oxidation-reduction reactions. It may also interact with cellular components such as proteins and nucleic acids, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.
2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: Studied for its pharmacological properties.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Evaluated for anticancer activity.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine is unique due to its oxazaborolidine ring, which imparts distinct chemical reactivity and biological activity compared to other benzodioxole derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C10H12BNO3 |
|---|---|
Molekulargewicht |
205.02 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-5-yl)-3-methyl-1,3,2-oxazaborolidine |
InChI |
InChI=1S/C10H12BNO3/c1-12-4-5-15-11(12)8-2-3-9-10(6-8)14-7-13-9/h2-3,6H,4-5,7H2,1H3 |
InChI-Schlüssel |
UFLZHGRJEVAFHG-UHFFFAOYSA-N |
Kanonische SMILES |
B1(N(CCO1)C)C2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone](/img/structure/B13868124.png)

![Tert-butyl [3-bromo-1-(tetrahydro-2H-thiopyran-4-YL)propyl]carbamate](/img/structure/B13868127.png)

![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol](/img/structure/B13868150.png)








